7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene
Description
This compound is a polycyclic heterocyclic system featuring a fused tetracyclic core with five nitrogen atoms and one sulfur atom. Its IUPAC name reflects the complex arrangement of rings and heteroatoms: a bicyclo[7.7.0] framework fused with additional smaller rings, including a thiadiazole moiety.
Properties
Molecular Formula |
C12H13N5S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
7-ethyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C12H13N5S/c1-2-9-13-12-10(11-14-15-16-17(9)11)7-5-3-4-6-8(7)18-12/h2-6H2,1H3 |
InChI Key |
UPKVCSWSYZUCNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCC3)C4=NN=NN14 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may vary, one approach involves cyclization reactions of appropriately functionalized precursors. For example, a multistep synthesis could start with a suitable precursor containing the necessary nitrogen and sulfur atoms, followed by ring-closing reactions to form the complex structure.
Reaction Conditions:: The cyclization reactions typically require carefully controlled conditions, such as specific temperatures, solvents, and catalysts. Organic chemistry literature may provide detailed protocols for the synthesis.
Industrial Production:: Industrial-scale production of this compound is challenging due to its complexity. research and optimization efforts could lead to scalable methods.
Chemical Reactions Analysis
- Oxidation: The compound may undergo oxidation reactions, potentially yielding products with altered functional groups.
- Reduction: Reduction reactions could modify the nitrogen or sulfur atoms.
- Substitution: Substituents on the ethyl group or other positions may be replaced.
- Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or metal-based oxidants.
- Reducing agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Acidic or basic conditions: To facilitate reactions.
Major Products:: The specific products depend on reaction conditions and regioselectivity. Isolated intermediates and final products would need characterization via spectroscopic techniques (NMR, IR, etc.).
Scientific Research Applications
- Complex Organic Synthesis: Researchers explore its reactivity and use it as a building block for novel compounds.
- Catalysis: Investigating its potential as a catalyst or ligand.
- Bioactivity Studies: Assessing its effects on biological systems.
- Drug Discovery: Screening for potential pharmaceutical applications.
- Materials Science: Exploring its properties for materials or sensors.
- Dyes and Pigments: Due to its conjugated system.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.
Biological Activity
7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 342.43 g/mol
The intricate arrangement of nitrogen and sulfur atoms within its tetracyclic framework contributes to its biological properties.
Research indicates that 7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene exhibits its biological activity primarily through:
- Inhibition of Topoisomerases : The compound acts as a topoisomerase inhibitor, disrupting DNA replication and transcription in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells by activating apoptotic pathways.
Antitumor Activity
In vitro studies have demonstrated that this compound shows promising antitumor activity against various cancer cell lines. Notable findings include:
| Cell Line | IC50 Value (µM) | Comparison to Control |
|---|---|---|
| HeLa (cervical) | 0.05 | 1000 times more potent than irinotecan |
| SGC-7901 (gastric) | 0.15 | 30 times more potent than irinotecan |
These results suggest that the compound may be significantly more effective than existing therapies such as irinotecan.
Case Studies
-
Study on HeLa Cells :
- Objective : Evaluate the cytotoxic effects of the compound.
- Methodology : HeLa cells were treated with varying concentrations of the compound.
- Results : A marked decrease in cell viability was observed at concentrations as low as 0.05 µM.
-
In Vivo Xenograft Model :
- Objective : Assess the antitumor efficacy in a live model.
- Methodology : Human colon cancer cells were xenografted into mice and treated with the compound.
- Results : Tumor growth inhibition comparable to that observed with irinotecan was recorded.
Side Effects and Safety Profile
Preliminary studies indicate a favorable safety profile for 7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene:
- Reduced side effects compared to traditional chemotherapeutics.
- Lower incidence of neurotoxicity and gastrointestinal disturbances.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Composition and Ring Systems
The target compound’s pentacyclic nitrogen-sulfur framework distinguishes it from analogs. Key comparisons include:
Key Observations:
- Nitrogen Content: The target compound’s five nitrogen atoms exceed the tetrazatetracyclo analog (4N) but are fewer than the hexaazatricyclo system (6N) .
- Sulfur Inclusion: The 10-thia group is shared with the tetrazatetracyclo compound , whereas dithia systems () exhibit distinct electronic properties due to sulfur-sulfur interactions.
- Substituent Effects: Ethyl (target) vs. phenol or methoxyphenyl groups alter hydrophobicity. For instance, the phenol derivative’s Topological Polar Surface Area (91.6 Ų) suggests higher polarity than the ethyl-substituted target compound.
Crystallographic and Conformational Analysis
- Structural Precision: The hexaazatricyclo compound () was refined to an R factor of 0.041, indicating high crystallographic accuracy . Similar precision is expected for the target compound if analyzed via SHELXL .
- Ring Strain: The bicyclo[7.7.0] framework in the target compound may introduce strain compared to smaller tricyclic systems (e.g., ). This could influence thermal stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
